molecular formula C8H7ClN2O B8540000 4-(2 Chloro-4-pyrimidyl)-3-butyn-1-ol

4-(2 Chloro-4-pyrimidyl)-3-butyn-1-ol

Cat. No.: B8540000
M. Wt: 182.61 g/mol
InChI Key: DHZOLWPPBARPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-4-pyrimidyl)-3-butyn-1-ol is a synthetic organic compound featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a propargyl alcohol moiety (3-butyn-1-ol) at the 4-position. The pyrimidine core is a heteroaromatic ring system commonly found in pharmaceuticals and agrochemicals due to its ability to participate in hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-(2-chloropyrimidin-4-yl)but-3-yn-1-ol

InChI

InChI=1S/C8H7ClN2O/c9-8-10-5-4-7(11-8)3-1-2-6-12/h4-5,12H,2,6H2

InChI Key

DHZOLWPPBARPBW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C#CCCO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound is compared to three key analogues:

Compound Name Structure Molecular Formula Key Features
4-(2-Chloro-4-pyrimidyl)-3-butyn-1-ol Pyrimidine with 2-Cl, 4-butynol C₈H₈ClN₃O Terminal alkyne for click chemistry; polar due to Cl and hydroxyl group
3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol Pyrimidine with 2-Cl, 4-aminopropanol C₇H₁₀ClN₃O Saturated propanol chain; lacks alkyne reactivity
3-({4-[2-(3-Chloroanilino)pyrimidin-4-yl]pyridin-2-yl}amino)propan-1-ol Pyridine-pyrimidine hybrid with 3-Cl anilino and propanol C₁₈H₁₈ClN₅O Extended aromatic system; enhanced steric bulk and hydrogen-bonding capacity

Key Structural Differences :

  • Alkyne vs.

Reactivity Comparison :

  • The terminal alkyne in the target compound offers superior versatility in modular synthesis compared to analogues with saturated chains or amino groups.

Physicochemical Properties

Chromatographic Behavior (Gas Chromatography):
Compound Retention Time (Water Stationary Phase) Retention Time (HP-5 Column) Polarity Impact
4-(2-Chloro-4-pyrimidyl)-3-butyn-1-ol ~15 min (estimated) <6 min High polarity due to Cl, hydroxyl, and alkyne
3-Butyn-1-ol (Parent alcohol) 4× longer than 2-buten-1-ol Slightly less retained Triple bond increases polarity vs. saturated alcohols

Key Insight : The triple bond and chlorine substituent significantly increase retention on polar stationary phases, aiding in analytical separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.